Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone
CAS No.:
Cat. No.: VC17661276
Molecular Formula: C7H17NOS
Molecular Weight: 163.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17NOS |
|---|---|
| Molecular Weight | 163.28 g/mol |
| IUPAC Name | imino-(2-methylpropyl)-oxo-propan-2-yl-λ6-sulfane |
| Standard InChI | InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3 |
| Standard InChI Key | LBCSSYPCSBAKIY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CS(=N)(=O)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone adopts a tetrahedral geometry around the sulfur atom, which exists in the +6 oxidation state (). The molecule comprises two branched alkyl groups—2-methylpropyl (isobutyl) and propan-2-yl (isopropyl)—attached to the sulfonimidoyl group (). This configuration is critical for its stereoelectronic properties and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.28 g/mol |
| IUPAC Name | imino-(2-methylpropyl)-oxo-propan-2-yl-λ⁶-sulfane |
| Canonical SMILES | CC(C)CS(=N)(=O)C(C)C |
| InChI Key | LBCSSYPCSBAKIY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 61.7 Ų (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the isopropyl and isobutyl groups. The -NMR spectrum exhibits a singlet at δ 1.2–1.4 ppm for the methyl protons of the isopropyl group, while the isobutyl methylene protons resonate as a multiplet near δ 2.5–2.7 ppm. The sulfonimidoyl nitrogen () appears as a broad peak at δ 6.8–7.2 ppm in -NMR, corroborating its imino functionality.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step condensation-oxidation sequence. In the first step, 2-methylpropylamine reacts with propan-2-yl sulfinyl chloride in the presence of triethylamine () to form the sulfinamide intermediate. Subsequent oxidation with hydrogen peroxide () or meta-chloroperoxybenzoic acid () yields the -sulfanone product.
Reactivity Profile
The -sulfur center confers electrophilic character, enabling nucleophilic attacks at the sulfur atom. Key reactions include:
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Reduction: Sodium borohydride () reduces the sulfonimidoyl group to a thioether ().
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Oxidation: Strong oxidizers like ozone () further oxidize the sulfur to sulfonic acid derivatives.
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Acid-Base Behavior: The imino nitrogen () acts as a weak base, forming salts with mineral acids (e.g., ).
Comparative Analysis with Related Sulfanones
Structural Analogues
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Imino(methyl)(propan-2-yl)-lambda6-sulfanone: Replacement of the isobutyl group with methyl reduces lipophilicity (LogP = 1.2 vs. 2.5), diminishing cellular uptake and bioactivity.
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Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone: The cyclopropyl ring enhances metabolic stability but introduces steric hindrance, lowering solubility.
Challenges and Future Directions
While imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone shows promise, its poor aqueous solubility (0.8 mg/mL at pH 7.4) and moderate bioavailability (F = 22%) limit therapeutic utility. Future work should explore prodrug strategies and nanoparticle-based delivery systems to overcome these barriers.
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